N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide

Catalog No.
S11803969
CAS No.
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl...

Product Name

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide

IUPAC Name

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-15-9-10-18(24-15)13-20(12-17-8-5-11-22-17)19(21)14-23-16-6-3-2-4-7-16/h2-11H,12-14H2,1H3

InChI Key

RSALTIKBRVCEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide is a complex organic compound characterized by its unique structural features, including a furan ring and a phenoxyacetamide moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and chemical reactivity. The presence of both furan and phenoxy groups suggests interesting interactions with biological targets, making it a subject of research in medicinal chemistry.

The chemical reactivity of N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide may involve various reactions typical of compounds containing furan and amide functionalities. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Electrophilic Aromatic Substitution: The furan rings may undergo electrophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Preliminary studies suggest that N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide exhibits significant biological activity, particularly in:

  • Antimicrobial Activity: Compounds with furan and phenoxy groups often show antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Structural analogs have been reported to exhibit anti-inflammatory effects, suggesting potential therapeutic uses.
  • Cytotoxicity: Some derivatives may demonstrate cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer potential.

The synthesis of N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide can be achieved through several methods, including:

  • Condensation Reactions: Reacting furan derivatives with 2-phenoxyacetyl chloride in the presence of a base can yield the desired amide.
  • Multi-step Synthesis: Starting from commercially available furan derivatives, a series of reactions involving alkylation and acylation can be employed to construct the target molecule.
  • Catalytic Methods: Utilizing gold or palladium catalysts in tandem cyclization reactions may facilitate the formation of complex structures involving furan rings and amides.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Agrochemicals: Its antimicrobial properties may be useful in formulating pesticides or fungicides.
  • Material Science: The unique structure may lend itself to applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety.
  • Molecular Docking Studies: Computational modeling can predict how this compound interacts at the molecular level with various biological targets.

Several compounds share structural similarities with N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide. A comparison with these compounds highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Furanacetic acidContains a furan ring and acetic acidAntimicrobialSimpler structure with less functional diversity
5-Methylfurfuryl alcoholFuran derivative with alcohol groupAntioxidantLacks amide functionality
Phenoxyacetic acidContains phenoxy groupAnti-inflammatoryNo furan ring present

These comparisons emphasize that while similar compounds exist, the combination of both furan and phenoxy groups in N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide provides distinct chemical properties and potential biological activities.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

325.13140809 g/mol

Monoisotopic Mass

325.13140809 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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